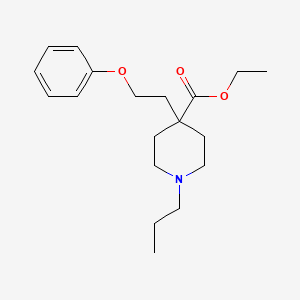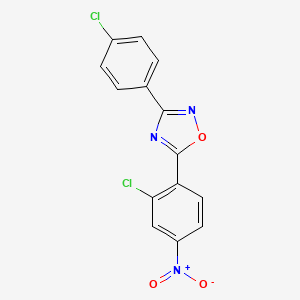![molecular formula C16H14Cl2N2O3S B4970429 N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-4-nitrobenzamide](/img/structure/B4970429.png)
N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-4-nitrobenzamide, commonly known as DCB-N, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCB-N is a member of the nitrobenzamide family, which has been widely studied for their biological activities.
作用机制
The mechanism of action of DCB-N is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins involved in cell growth and proliferation. DCB-N has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth. DCB-N has also been shown to inhibit the activity of protein kinase CK2, an enzyme involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
DCB-N has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, neuroprotective effects, and anti-inflammatory effects. DCB-N has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of cancer cell growth. In addition, DCB-N has been shown to protect neurons from oxidative stress and inflammation, leading to the potential treatment of neurodegenerative diseases. DCB-N has also been shown to have anti-inflammatory effects, which may have potential applications in the treatment of inflammatory diseases such as arthritis.
实验室实验的优点和局限性
DCB-N has several advantages for lab experiments, including its easy synthesis, low toxicity, and potential applications in various fields. DCB-N has been shown to have low toxicity in vitro and in vivo, making it a safe compound for use in lab experiments. However, DCB-N has some limitations, including its poor solubility in water and its potential for non-specific binding to proteins. These limitations may affect the bioavailability and specificity of DCB-N in lab experiments.
未来方向
There are several future directions for the study of DCB-N. One potential direction is the development of DCB-N analogs with improved biological activities. DCB-N analogs may have improved solubility, specificity, and bioavailability, leading to more effective treatments for various diseases. Another potential direction is the study of the combination of DCB-N with other compounds for improved biological activities. Combination therapy may lead to synergistic effects and improved treatment outcomes. Finally, further studies are needed to fully understand the mechanism of action of DCB-N and its potential applications in various fields.
合成方法
The synthesis of DCB-N involves the reaction of 2,4-dichlorobenzyl chloride with 2-mercaptoethylamine to form 2-[(2,4-dichlorobenzyl)thio]ethylamine. The resulting compound is then reacted with 4-nitrobenzoyl chloride to produce DCB-N. The synthesis of DCB-N is a straightforward process and can be easily scaled up for large-scale production.
科学研究应用
DCB-N has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, DCB-N has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In neuroscience, DCB-N has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In drug discovery, DCB-N has been used as a lead compound for the development of new drugs with improved biological activities.
属性
IUPAC Name |
N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3S/c17-13-4-1-12(15(18)9-13)10-24-8-7-19-16(21)11-2-5-14(6-3-11)20(22)23/h1-6,9H,7-8,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHOLXMHHNODBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCSCC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-4-nitrobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B4970352.png)
![4-[(ethylsulfonyl)amino]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide](/img/structure/B4970360.png)

![2-{[(benzylamino)carbonothioyl]amino}butanoic acid](/img/structure/B4970377.png)
![4-{3-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4970385.png)
![5-(dimethylamino)-2-{2-[4-(ethylsulfonyl)-1-piperazinyl]-2-oxoethyl}-3(2H)-pyridazinone](/img/structure/B4970391.png)

![5-{2-[5-(4-bromophenyl)-2-furyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B4970403.png)
![5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4970405.png)


![1-[2-(2-bromoethoxy)ethoxy]-3-methylbenzene](/img/structure/B4970444.png)
![ethyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B4970449.png)